molecular formula C9H11NOS B1658978 N,N-Dimethyl-4-sulfanylbenzamide CAS No. 62778-80-7

N,N-Dimethyl-4-sulfanylbenzamide

Cat. No.: B1658978
CAS No.: 62778-80-7
M. Wt: 181.26 g/mol
InChI Key: MNQCDZMHOAKFDQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-sulfanylbenzamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a sulfanyl group (-SH) attached to the benzene ring and a dimethylamino group (-N(CH3)2) attached to the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-sulfanylbenzamide typically involves the reaction of 4-aminobenzenethiol with dimethylformamide (DMF) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent results. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-sulfanylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N,N-Dimethyl-4-sulfanylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-sulfanylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The dimethylamino group can interact with various biological molecules, influencing their function and stability. These interactions can result in a range of biological effects, depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Lacks the sulfanyl group, resulting in different chemical and biological properties.

    N,N-Dimethyl-4-sulfamoylbenzamide: Contains a sulfonamide group instead of a sulfanyl group, leading to distinct reactivity and applications.

    N,N-Dimethyl-3-sulfamoylbenzamide: Similar structure but with the sulfonamide group in a different position on the benzene ring.

Uniqueness

N,N-Dimethyl-4-sulfanylbenzamide is unique due to the presence of both the sulfanyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)9(11)7-3-5-8(12)6-4-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQCDZMHOAKFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521927
Record name N,N-Dimethyl-4-sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62778-80-7
Record name N,N-Dimethyl-4-sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-4-sulfanylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Di-Phosphorous pentoxide (923 mg) was added to a solution of 4-mercaptobenzoic acid (2000 mg) in DMF (10 ml). The mixture was stirred for sixteen hours at 150° C. under argon. The mixture was allowed to cool then EtOAc (150 ml) was added. The solution was washed with water (100 ml), brine (50 ml) and dried. The volatile material was removed by evaporation and the residue was purified by chromatography on silica gel, eluted with 2.5% MeOH in DCM to give two samples. One sample containing a mixture of thiol and disulphide was purified by chromatography on silica gel, eluted with 1-2.5% MeOH in DCM to give the title compound (760 mg) as a solid. NMR: 2.94 (s, 6H), 5.63 (s, 1H), 7.30 (m, 4H); m/z 180.
[Compound]
Name
Di-Phosphorous pentoxide
Quantity
923 mg
Type
reactant
Reaction Step One
Quantity
2000 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
disulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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